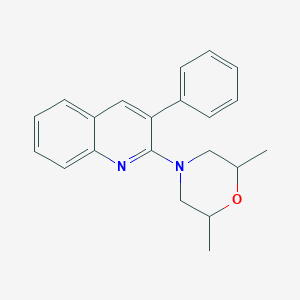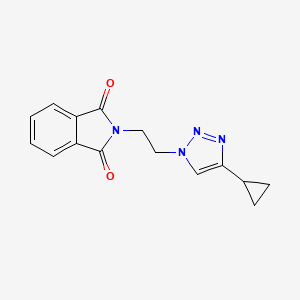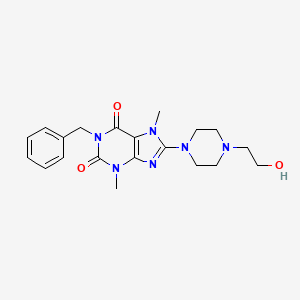
1-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Affinity and Psychotropic Potential
Research has demonstrated the development of 8-aminoalkyl derivatives of purine-2,6-dione, highlighting their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating possible psychotropic activity. These compounds, through modification of arylalkyl/allyl substituents, show promise for designing new serotonin (5-HT) ligands with antidepressant- and anxiolytic-like activities, thereby contributing to the understanding of mixed 5-HT receptor ligands' advantages in psychotropic drug development (Chłoń-Rzepa et al., 2013).
Antimicrobial and Antituberculosis Activity
A study on purine connected piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis has shown that certain analogues possess greater potencies relative to Ethambutol, a current clinical drug. This finding underscores the potential of purine derivatives in the treatment of tuberculosis by targeting MurB to disrupt peptidoglycan biosynthesis (Konduri et al., 2020).
Anticancer Research
The exploration of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has revealed significant antibacterial and biofilm inhibition activities, in addition to MurB enzyme inhibition. This suggests a potential role in combating bacterial resistance and the development of new antibacterial agents with a focus on MRSA and VRE strains, indicating their relevance in cancer research for their possible dual role in targeting cancer cells and preventing bacterial infections in immunocompromised patients (Mekky & Sanad, 2020).
Synthesis and Biological Activity
Another area of research involves the synthesis of diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. FXJ7.328, showing modest antiviral activity against influenza A (H1N1) virus. This highlights the chemical compound's potential application in the development of antiviral agents, broadening its research applications beyond the initially targeted serotonin receptors (Wang et al., 2013).
Propriétés
IUPAC Name |
1-benzyl-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-22-16-17(21-19(22)25-10-8-24(9-11-25)12-13-27)23(2)20(29)26(18(16)28)14-15-6-4-3-5-7-15/h3-7,27H,8-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEHLCODVPZNMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCN(CC3)CCO)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


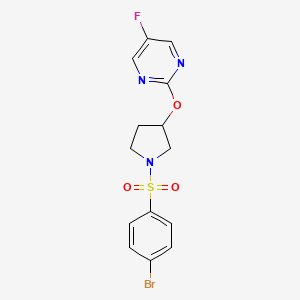
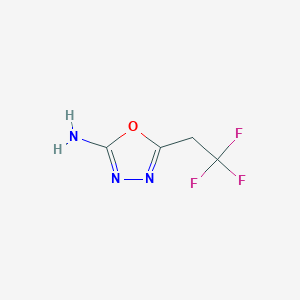
![3-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358817.png)
![Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2358819.png)
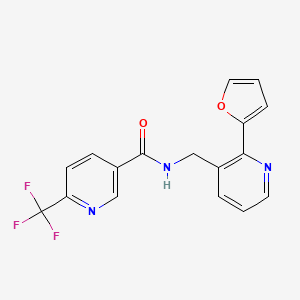
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2358822.png)
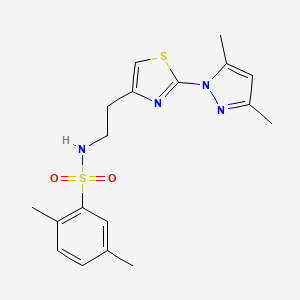

![N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2358827.png)
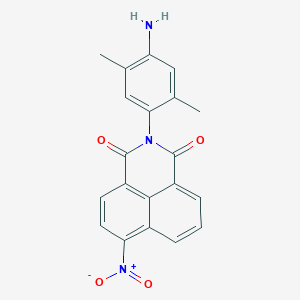
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)
